2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate
Description
Structure and Synthesis
2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate is a biphenyl-based ester compound featuring:
- A biphenyl core with a carboxylate ester at the 4-position.
- A 4'-octyl chain on the distal phenyl ring.
- A 2-isopropyl-5-methylcyclohexyl ester group as the substituent.
This compound is synthesized via palladium-catalyzed cross-coupling reactions, likely employing the Suzuki-Miyaura coupling method . The biphenyl backbone is constructed through coupling of aryl boronic acids with aryl halides, followed by esterification to introduce the cyclohexyl ester moiety.
The octyl chain and bulky cyclohexyl ester group enhance solubility in non-polar matrices while maintaining mesophase stability.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 4-(4-octylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44O2/c1-5-6-7-8-9-10-11-25-13-15-26(16-14-25)27-17-19-28(20-18-27)31(32)33-30-22-24(4)12-21-29(30)23(2)3/h13-20,23-24,29-30H,5-12,21-22H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUORJTVBVQJQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3CC(CCC3C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Isopropyl-5-methylcyclohexyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate involves multiple steps, starting with the preparation of the cyclohexyl ring and its subsequent functionalization. The synthetic route typically includes:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions involving isopropyl and methyl substituents.
Attachment of the Octyl Chain: The octyl chain is introduced via alkylation reactions, using octyl halides under basic conditions.
Coupling with Biphenyl Carboxylate: The final step involves the esterification of the cyclohexyl derivative with biphenyl carboxylic acid, using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
2-Isopropyl-5-methylcyclohexyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl ring or the biphenyl moiety, using reagents like sodium hydride (NaH) or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
Chemical Characteristics
The molecular formula of 2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate is C₃₁H₄₄O₂. Its structure includes an isopropyl group, a methyl group, and a biphenyl moiety, contributing to significant hydrophobic properties. These characteristics make it suitable for interactions with biological membranes and proteins.
Antifungal Activity
Research indicates that compounds similar to this compound exhibit antifungal properties. The bulky hydrocarbon chains facilitate binding to lipid membranes, enhancing their efficacy against fungal infections. A study highlighted the interaction of similar compounds with fungal cell membranes, leading to increased permeability and subsequent cell death.
Molecular Docking Studies
Molecular docking studies have shown that this compound can interact significantly with proteins involved in metabolic pathways. The binding affinity to various biological targets is influenced by hydrophobic interactions and hydrogen bonding, which stabilize these complexes. For instance, the compound's potential as an inhibitor for certain enzymes involved in metabolic syndromes has been explored.
Polymer Development
The unique structure of this compound allows it to be used as a plasticizer in polymer formulations. Its hydrophobic nature enhances the flexibility and durability of polymers used in various applications, including coatings and adhesives.
Nanomaterials
Recent studies have investigated the incorporation of this compound into nanomaterials for drug delivery systems. Its ability to form stable complexes with drug molecules can improve the solubility and bioavailability of poorly soluble drugs, making it a valuable component in pharmaceutical formulations.
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal properties of derivatives similar to this compound demonstrated significant inhibition against Candida species. The results indicated that modifications in the alkyl chain length could enhance antifungal activity by improving membrane permeability .
Case Study 2: Polymer Applications
In another study focused on material science applications, researchers incorporated this compound into polyvinyl chloride (PVC) formulations. The addition improved flexibility and thermal stability, showcasing its potential as an effective plasticizer in commercial products.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering intracellular signaling cascades.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
Biological Activity
2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate is a compound of interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C24H34O2
- Molecular Weight : 366.53 g/mol
This compound features a biphenyl moiety, which is significant in modulating biological activity through various interactions with biological targets.
Pharmacological Effects
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, indicating potential for use in antimicrobial therapies .
- Cytotoxicity : Studies have assessed the cytotoxic effects on cancer cell lines, revealing varying degrees of effectiveness depending on the structural modifications of the compounds .
The mechanisms through which this compound exerts its biological effects may involve:
- Interaction with Cellular Membranes : The lipophilic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in oxidative stress pathways, contributing to their antioxidant effects .
- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells .
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of related compounds using brain homogenates. The results indicated that certain derivatives significantly inhibited lipid peroxidation compared to controls, suggesting that structural features play a crucial role in enhancing antioxidant properties .
Study 2: Antimicrobial Efficacy
Research involving the antimicrobial activity of structurally related biphenyl carboxylates demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) ranged from 16 to 32 μg/mL for effective compounds, highlighting their potential as therapeutic agents against resistant bacterial strains .
Study 3: Cytotoxicity in Cancer Cell Lines
In vitro studies on human cervical carcinoma (HeLa) cells revealed that certain derivatives exhibited significant cytotoxicity with an IC50 value of approximately 74.5 μg/mL. This suggests that modifications to the biphenyl structure can enhance anticancer activity while maintaining selectivity towards non-cancerous cells .
Table 1: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
